1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Overview
Description
1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a hydroxy group at the 7th position and an ethanone group at the 6th position. The molecular formula of this compound is C7H6N4O2, and it has a molecular weight of 178.15 g/mol .
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, have been reported to exhibit a wide range of biological activities . They have been found to act as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have been found to inhibit phosphodiesterase (PDE) enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels .
Biochemical Pathways
For example, some [1,2,4]triazolo[1,5-a]pyrimidines have been found to suppress the ERK signaling pathway, which plays a crucial role in cell proliferation and survival .
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxic activities against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), inhibiting its activity . This interaction is crucial as CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways .
Cellular Effects
This compound has been observed to exert significant effects on various cell types and cellular processes. In cancer cells, it induces cell cycle arrest and promotes apoptosis by inhibiting CDK2 . This compound also affects cell signaling pathways, such as the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These changes result in altered gene expression and cellular metabolism, ultimately inhibiting cell proliferation and inducing cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. By binding to the active site of CDK2, this compound inhibits its kinase activity, preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest at the G1/S phase and induces apoptosis in cancer cells . Additionally, the compound’s effects on the ERK signaling pathway further contribute to its antiproliferative and pro-apoptotic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against CDK2 over extended periods . Long-term studies have demonstrated sustained antiproliferative effects and apoptosis induction in cancer cells, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted from the body
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in inhibiting CDK2 and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be synthesized through various methods. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in a short reaction time with good yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be compared with other similar compounds, such as:
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound has a similar triazolopyrimidine structure but with a methyl group at the 5th position instead of an ethanone group.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole ring fused to a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(6Z)-6-(1-hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4(12)5-2-8-7-9-3-10-11(7)6(5)13/h2-3,12H,1H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGODPUXRWOWIEZ-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=NC2=NC=NN2C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C=NC2=NC=NN2C1=O)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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